![molecular formula C50H81N19O9S2 B12296974 2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2,5-dimethylheptanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12296974.png)
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2,5-dimethylheptanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Describe the synthetic pathways used to prepare the compound. Include details about the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time).
Industrial Production Methods: Discuss any large-scale production methods, including any modifications to the synthetic routes to make them more efficient or cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions.
Major Products: Describe the major products formed from these reactions and any significant by-products.
Wissenschaftliche Forschungsanwendungen
Provide a comprehensive description of the scientific research applications of the compound, including but not limited to:
Chemistry: Discuss its role in chemical synthesis, catalysis, or as a reagent.
Biology: Explain its biological activity, such as its role in enzyme inhibition, signaling pathways, or as a biomarker.
Medicine: Describe its potential therapeutic uses, such as in drug development or as a diagnostic tool.
Industry: Mention any industrial applications, such as in materials science, nanotechnology, or as a component in manufacturing processes.
Wirkmechanismus
Explain the mechanism by which the compound exerts its effects. Include details about its molecular targets, such as enzymes, receptors, or nucleic acids, and the pathways involved. Discuss any known interactions with other molecules or compounds.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its unique properties or advantages.
List of Similar Compounds: Provide a list of similar compounds and briefly describe their properties and applications.
Conclusion
Summarize the key points discussed in the article, emphasizing the compound’s significance and potential impact on various fields of study.
Eigenschaften
Molekularformel |
C50H81N19O9S2 |
|---|---|
Molekulargewicht |
1156.4 g/mol |
IUPAC-Name |
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2,5-dimethylheptanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C50H81N19O9S2/c1-6-26(2)38(67-47(76)33(19-30-21-58-25-62-30)64-49(78)39-27(3)42(54)69-44(66-39)32(20-36(53)71)61-22-31(52)43(55)73)41(72)28(4)45(74)68-40(29(5)70)48(77)60-18-11-37-63-35(24-79-37)50-65-34(23-80-50)46(75)59-17-10-16-57-14-8-7-13-56-15-9-12-51/h21,23-26,28-29,31-33,38,40-41,56-57,61,70,72H,6-20,22,51-52H2,1-5H3,(H2,53,71)(H2,55,73)(H,58,62)(H,59,75)(H,60,77)(H,64,78)(H,67,76)(H,68,74)(H2,54,66,69) |
InChI-Schlüssel |
AFEATFAHCYFJBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(C(C)C(=O)NC(C(C)O)C(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCCNCCCCNCCCN)O)NC(=O)C(CC3=CN=CN3)NC(=O)C4=C(C(=NC(=N4)C(CC(=O)N)NCC(C(=O)N)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


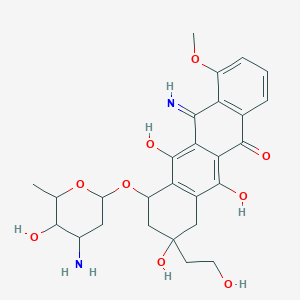

![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)
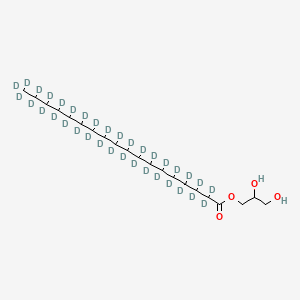
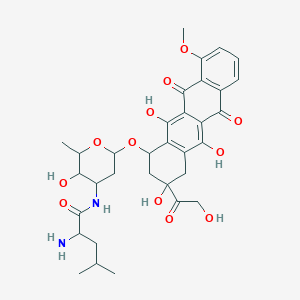
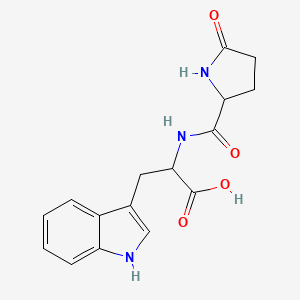
![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)
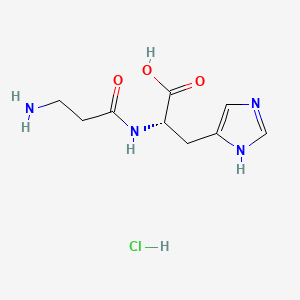
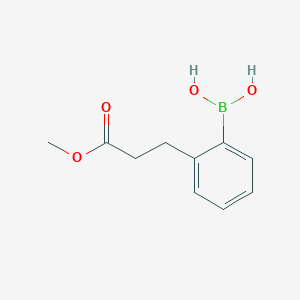

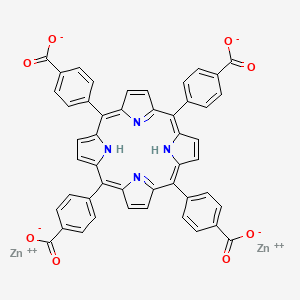
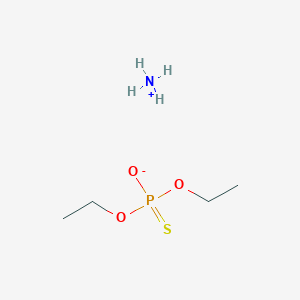
![N-[[4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide](/img/structure/B12296960.png)
